The synthesis of rel-(1S,3R)-Benazepril Hydrochloride involves several key steps:
A notable method includes an asymmetric aza-Michael addition, which utilizes L-homophenylalanine ethyl ester and 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester as key reactants, leading to the formation of essential intermediates .
The molecular formula for rel-(1S,3R)-Benazepril Hydrochloride is with a molecular weight of approximately 440.5 g/mol . The structural representation can be described by its IUPAC name:
IUPAC Name: 2-[(3S)-3-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid.
The compound exhibits stereochemistry with specific chiral centers at positions 1 and 3, contributing to its biological activity.
rel-(1S,3R)-Benazepril Hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound for different therapeutic applications or for synthesizing derivatives.
rel-(1S,3R)-Benazepril Hydrochloride acts primarily through the inhibition of the angiotensin-converting enzyme. This enzyme's role in converting angiotensin I to angiotensin II is critical; by inhibiting this conversion, the compound effectively lowers levels of angiotensin II, resulting in vasodilation and decreased blood pressure. Additionally, it reduces aldosterone secretion, which contributes to lower blood volume and pressure .
rel-(1S,3R)-Benazepril Hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other cardiovascular conditions due to its mechanism of action involving vasodilation and blood pressure regulation .
The enantioselective construction of rel-(1S,3R)-benazepril hydrochloride centers on the strategic formation of its stereodefined benzazepine core and amino acid sidechain. A pivotal advancement is the asymmetric aza-Michael addition, where L-homophenylalanine ethyl ester acts as a chiral nucleophile attacking methyl 4-(2-nitrophenyl)-4-oxobut-2-enoate. This reaction establishes the critical (S,S)-configuration at the new carbon-nitrogen bond with moderate diastereoselectivity (4.2:1 ratio in dichloromethane) [4] [5]. The inherent reversibility of this reaction necessitates precise kinetic control to favor the desired diastereomer, leveraging solvent polarity to trap the transition state [5]. Subsequent reductive cyclization transforms the nitro group into an amine using palladium on carbon (Pd/C) catalysis under hydrogen atmosphere. This step facilitates intramolecular lactamization, yielding the enantiomerically enriched (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester—a direct precursor to benazepril [4] [1]. This convergent route bypasses traditional resolution techniques, significantly streamlining access to the target stereochemistry [5].
Catalytic methodologies for assembling the benzazepine core focus on chiral induction during cyclization. While early industrial routes relied on stoichiometric chiral auxiliaries or enzymatic resolutions [3], modern approaches exploit metal-mediated asymmetric hydrogenation or organocatalysis. A notable example involves the use of chiral sulfonamide auxiliaries during the nucleophilic displacement step between ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenylbutyrate and a benzazepinone intermediate. This method achieves exceptional diastereomeric purity (SS:SR = 99.7:0.3) after crystallization [3]. Additionally, transition-metal catalysis enhances the efficiency of key steps like the asymmetric reduction of nitroolefins or reductive amination, though direct application to benazepril’s large-scale production remains limited. Recent innovations emphasize in situ chirality transfer during the aza-Michael step, where the native chirality of L-homophenylalanine ethyl ester directs the configuration of the nascent stereocenter in the benzazepine ring [5] [1].
Esterification and hydrolysis critically influence the yield and purity of benazepril intermediates. The terminal esterification of the carboxylic acid moiety employs ethanol under acid catalysis (e.g., sulfuric acid or thionyl chloride), requiring anhydrous conditions to prevent racemization [7]. Conversely, the hydrolysis of ethyl esters to generate benazeprilat (the active metabolite) demands controlled basic conditions, typically using sodium hydroxide in aqueous tetrahydrofuran at 0–5°C to minimize epimerization [3]. A pivotal industrial refinement involves hydrogen chloride-mediated salt formation. Treating crude benazepril free base with hydrogen chloride gas in ethyl acetate or isopropyl acetate induces crystallization of the hydrochloride salt. This step concurrently purifies the product and enriches the desired diastereomer from 70:30 to >99:1 SS:SR ratio through thermodynamic control [3] . Optimal conditions utilize ethyl acetate due to its favorable solubility profile, enabling high recovery (≥85%) and polymorphic consistency essential for pharmaceutical specifications [7] .
Industrial synthesis of rel-(1S,3R)-benazepril hydrochloride demands meticulous solvent optimization to balance reactivity, selectivity, and environmental impact. The aza-Michael addition exhibits profound solvent-dependent diastereoselectivity, with polar aprotic solvents like dichloromethane (DCM) yielding the highest ratios (4.2:1) due to enhanced transition-state organization and minimized retro-reaction kinetics. In contrast, protic solvents (e.g., ethanol) reduce selectivity to ≤2.15:1 [5].
Table 1: Solvent Effects on Aza-Michael Diastereoselectivity
| Solvent | Diastereomeric Ratio (S,S):(R,S) | Reaction Time (hr) | Conversion (%) |
|---|---|---|---|
| Dichloromethane | 4.20:1 | 17 | 96.0 |
| Acetonitrile | 3.75:1 | 26 | 99.0 |
| Ethanol | 2.15:1 | 18 | 98.0 |
| Tetrahydrofuran | 1.53:1 | 16 | 98.6 |
Reaction kinetics further dictate process design. The aza-Michael step follows second-order kinetics, with rate acceleration observed under slight amine excess (1.05–1.10 equiv). Concentrations below 10% (w/w) in DCM suppress side reactions but increase processing volumes, while temperatures exceeding 40°C promote retro-Michael degradation [5] [7]. For crystallization, binary solvent systems like 3-pentanone/methanol (10:1) or ethyl acetate/acetone ensure high polymorph purity (Form A) by modulating nucleation kinetics. This aligns with the European Pharmacopoeia’s benazepril hydrochloride monographs, which specify characteristic X-ray diffraction peaks for identity verification [3] .
Tert-butyl groups serve as robust protecting agents for carboxylic acids and amines during benazepril synthesis, enabling chemoselective transformations. A key application involves the tert-butoxycarbonyl (Boc) protection of the benzazepine nitrogen prior to coupling with electrophiles. This strategy prevents N-alkylation side reactions and simplifies purification. For example, in the synthesis route from US Patent 4,785,089, Boc-protected (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one reacts with ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenylbutyrate under mild basic conditions (N-methylmorpholine). The Boc group enhances the nucleophilicity of the benzazepine amine while sterically shielding the lactam carbonyl, achieving a 96:4 diastereomeric ratio pre-hydrolysis [3] [7].
Table 2: tert-Butyl Protection Strategies in Benazepril Synthesis
| Protected Moiety | Reagent | Deprotection Conditions | Impact on Yield/Purity |
|---|---|---|---|
| Carboxylic acid | tert-Butyl ester | Trifluoroacetic acid (TFA), DCM | Enables esterification without lactam ring opening |
| Benzazepine nitrogen | Boc anhydride | HCl gas, ethyl acetate | Prevents quaternization; diastereomeric ratio >99:1 post-deprotection |
Post-coupling, acidolytic deprotection with hydrogen chloride gas or trifluoroacetic acid cleaves the Boc group in situ, directly yielding benazepril hydrochloride after crystallization. This one-pot approach eliminates intermediate isolation, reducing solvent waste and process steps—a critical consideration for industrial environmental sustainability [7]. The bulky tert-butyl group also minimizes racemization at adjacent chiral centers during ester hydrolysis or amidation, ensuring configurational integrity in the final active pharmaceutical ingredient [3].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6